molecular formula C34H36N4S2 B583878 Phenothiazinyl Perazine CAS No. 103331-66-4

Phenothiazinyl Perazine

Cat. No.: B583878
CAS No.: 103331-66-4
M. Wt: 564.81
InChI Key: ULTVUUYETVQZDZ-UHFFFAOYSA-N
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Description

Phenothiazinyl Perazine is a compound belonging to the phenothiazine class, which is characterized by a tricyclic structure containing nitrogen and sulfur atoms. Phenothiazine derivatives have been widely studied and utilized in various fields due to their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties .

Mechanism of Action

Target of Action

Phenothiazinyl Perazine, like other phenothiazine derivatives, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .

Mode of Action

This compound binds to the dopamine D1 and D2 receptors, inhibiting their activity . This inhibition is believed to be responsible for its antipsychotic effects. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center . It also binds to the alpha-adrenergic receptor .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been shown to influence the Wnt/β-catenin signaling pathway , which plays a key role in cell proliferation and differentiation . It also impacts the epithelial-mesenchymal transition process by upregulating the expression level of E-cadherin and downregulating N-cadherin, vimentin, and active-MMP2 .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .

Result of Action

The binding of this compound to dopamine and alpha-adrenergic receptors results in a reduction of psychotic symptoms, such as hallucinations, delusions, and disordered thinking . It also helps control severe nausea and vomiting .

Action Environment

The action of this compound can be influenced by the environment. For instance, in aqueous solution, it acts as an excellent antioxidant, while in lipid media, it behaves as a prooxidant due to the formation of the phenothiazinyl radical that is very stable and toxic to biological systems . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the biological environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenothiazinyl Perazine can be synthesized through several methods. One common approach involves the reaction of substituted phenothiazines with appropriate reagents under controlled conditions. For instance, the oxidation of phenothiazine derivatives using hydrogen peroxide in the presence of glacial acetic acid can yield phenothiazinyl compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Phenothiazinyl Perazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives with enhanced biological activities .

Scientific Research Applications

Phenothiazinyl Perazine has numerous applications in scientific research:

Comparison with Similar Compounds

Phenothiazinyl Perazine can be compared with other phenothiazine derivatives such as:

Uniqueness: this compound stands out due to its specific substitution pattern, which may confer unique pharmacological properties and therapeutic potential compared to other phenothiazine derivatives .

Properties

IUPAC Name

10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTVUUYETVQZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858297
Record name 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103331-66-4
Record name 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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